molecular formula C15H16FNOS B2825362 3-fluoro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide CAS No. 2310041-09-7

3-fluoro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide

Cat. No. B2825362
CAS RN: 2310041-09-7
M. Wt: 277.36
InChI Key: YWSRWBOHCWSSDE-UHFFFAOYSA-N
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Description

“3-fluoro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide” is a chemical compound that contains a thiophene ring. Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives have been of interest to scientists due to their potential biological activities and their role in the advancement of organic semiconductors .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides, catalyzed by palladium . In this context, 3-fluoro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide serves as an organoboron reagent. Its mild reaction conditions and functional group tolerance make it valuable for synthesizing complex molecules.

Anti-Inflammatory Agents

Thiophene derivatives have been explored for their pharmacological properties. For instance, suprofen, which contains a 2-substituted thiophene framework, is a nonsteroidal anti-inflammatory drug . Investigating the anti-inflammatory potential of 3-fluoro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide could yield promising results.

Anti-Tubercular Activity

Researchers have designed and synthesized novel benzamide derivatives for their anti-tubercular activity. Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamides were evaluated against Mycobacterium tuberculosis . Considering the structural similarity, our compound might exhibit similar effects.

Voltage-Gated Sodium Channel Blockers

Articaine, a 2,3,4-trisubstituted thiophene derivative, acts as a voltage-gated sodium channel blocker and is used as a dental anesthetic . Investigating the potential of our compound in this context could be valuable.

properties

IUPAC Name

3-fluoro-N-(2-methyl-2-thiophen-3-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNOS/c1-15(2,12-6-7-19-9-12)10-17-14(18)11-4-3-5-13(16)8-11/h3-9H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSRWBOHCWSSDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1=CC(=CC=C1)F)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide

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